N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine-2-one core substituted with a 3-fluorobenzyl group at the 1-position and a 2,5-difluorophenyl carboxamide moiety at the 3-position. The dihydropyridine scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and inflammatory pathways.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)26)18(25)23-17-10-14(21)6-7-16(17)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYJTQMDSOLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H19F2N3O2
- Molecular Weight : 327.32 g/mol
- CAS Number : 951127-25-6
Structural Features
The molecule features:
- A dihydropyridine core, which is known for its role in various biological activities.
- Fluorinated aromatic rings that enhance lipophilicity and potentially improve bioavailability.
Dihydropyridine derivatives typically exhibit their biological activity through modulation of calcium channels and interactions with various receptors. The specific mechanisms for N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include:
- Calcium Channel Blockade : Similar compounds have shown effectiveness in inhibiting L-type calcium channels, which are crucial in cardiac and smooth muscle contraction.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular proliferation pathways.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 1.5 | Inhibition of cell proliferation |
| HCT116 (Colon) | 0.9 | Induction of apoptosis |
| A375 (Melanoma) | 2.0 | Cell cycle arrest |
These results indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
In animal models, the compound has shown significant efficacy in reducing tumor growth rates. For instance, in a study involving SW620 colorectal carcinoma xenografts:
- Dosage : Administered orally at 50 mg/kg.
- Outcome : Tumor growth was reduced by approximately 60% compared to control groups.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal assessed the anticancer properties of this compound against various human cancer cell lines. The findings indicated that the compound selectively inhibited the growth of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 2: Cardiovascular Effects
Another research project focused on the cardiovascular effects of this compound. It was found to effectively lower blood pressure in hypertensive animal models through calcium channel blockade.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dihydropyridine and Heterocyclic Analogs
Key Observations:
- Dihydropyridine Core : Both the target compound and D-11 share the dihydropyridine-2-one core, which is critical for π-π stacking interactions in biological systems. However, D-11 incorporates a 4-fluorobenzyl group, whereas the target compound uses a 3-fluorobenzyl substituent. The para-fluoro position in D-11 may confer distinct electronic effects compared to the meta-fluoro substitution in the target compound .
- Substituent Diversity : The target compound’s 2,5-difluorophenyl carboxamide contrasts with D-11’s pyrrole-3-carboxamide and 4,6-dimethylpyridinyl groups. These differences likely alter steric bulk and hydrogen-bonding capacity, impacting target selectivity.
- Heterocyclic Variants : The pyrazole-based compound in diverges entirely, utilizing a trifluoromethyl group and chlorophenylsulfanyl chain. Such structural variations suggest divergent mechanisms of action compared to dihydropyridine derivatives .
Hypothetical Structure-Activity Relationships (SAR)
While experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Carboxamide Groups : The 2,5-difluorophenyl carboxamide in the target compound introduces electron-withdrawing effects, which could stabilize interactions with basic residues in enzyme pockets. In contrast, D-11’s pyrrole carboxamide may engage in stronger hydrogen bonding due to its heteroaromatic nitrogen .
- Metabolic Stability : Fluorine atoms in both compounds improve resistance to oxidative metabolism, but the pyrazole derivative’s trifluoromethyl group may further enhance lipophilicity and membrane permeability .
Pharmacological Implications
Dihydropyridine derivatives are historically linked to calcium channel modulation (e.g., nifedipine). For example, D-11’s pyrrole-carboxamide extension could favor kinase inhibition, while the pyrazole analog’s sulfanyl group may confer redox-modulatory properties. These structural nuances underscore the importance of substituent engineering in optimizing target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
